

Application Notes & Protocols: Leveraging 7-Hydroxyquinoline-3-Carboxylic Acid in Modern Drug Design

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Compound of Interest

Compound Name: **7-Hydroxyquinoline-3-carboxylic acid**

Cat. No.: **B1436762**

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Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its rigid bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Within this important class, **7-hydroxyquinoline-3-carboxylic acid** emerges as a particularly versatile building block. Its unique arrangement of a hydroxyl group, a carboxylic acid, and a heterocyclic nitrogen atom provides multiple points for chemical modification and diverse modes of biological interaction, including hydrogen bonding and metal chelation.

This guide provides an in-depth exploration of **7-hydroxyquinoline-3-carboxylic acid** as a key intermediate in drug design. We will delve into its therapeutic applications, detail protocols for its synthesis and derivatization, and outline methodologies for its biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Rationale for Use

The strategic utility of **7-hydroxyquinoline-3-carboxylic acid** in drug design stems directly from its inherent chemical features.

- The Carboxylic Acid (C3-position): This group is a key handle for derivatization. It can be readily converted into amides, esters, or other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). Its acidic nature also influences the compound's overall pKa, which can be tuned to enhance selective uptake in specific biological environments, such as the acidic microenvironment of tumors.[1]
- The Hydroxyl Group (C7-position): This phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. Critically, it, along with the quinoline nitrogen, forms a powerful bidentate chelation site for divalent metal ions (e.g., Fe^{2+} , Zn^{2+} , Mn^{2+}). This property is the mechanistic basis for the antimicrobial activity of many hydroxyquinolines, as they disrupt essential metal-dependent bacterial enzymes.[2][3]
- The Quinoline Core: This rigid, planar aromatic system serves as the foundational scaffold. It allows for π - π stacking interactions with biological targets and provides a fixed framework upon which substituents can be placed to optimize binding affinity and selectivity.

Table 1: Key Physicochemical Properties

Property	Value	Source
CAS Number	659730-27-5	[4]
Molecular Formula	$\text{C}_{10}\text{H}_7\text{NO}_3$	[5]
Molecular Weight	189.17 g/mol	[5]
Appearance	Organic Solid	[5]
Key Functional Groups	Carboxylic Acid, Phenolic Hydroxyl, Quinoline Nitrogen	N/A

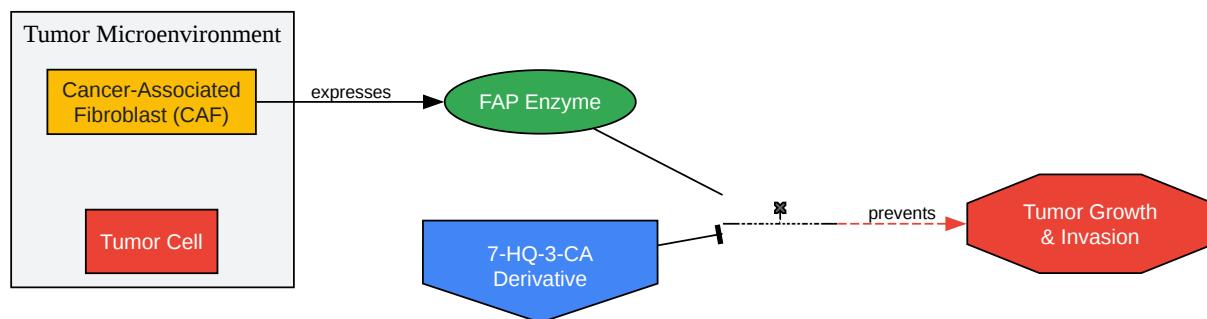
Section 2: Key Therapeutic Targets and Mechanisms of Action

The **7-hydroxyquinoline-3-carboxylic acid** scaffold has been explored for its potential in several therapeutic areas.

Anticancer Applications

Derivatives of the quinoline carboxylic acid framework have shown significant promise as antiproliferative agents.[1][6] Two key mechanisms are of particular interest:

- Inhibition of Cellular Metabolism: Certain substituted 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration by targeting key enzymes like malate dehydrogenase.[7] This disruption of energy metabolism can be selectively toxic to rapidly proliferating cancer cells.
- Fibroblast Activation Protein (FAP) Inhibition: The 7-hydroxyquinoline-4-carboxylic acid isomer is a known framework for developing specific inhibitors of Fibroblast Activation Protein (FAP).[5][8] FAP is a serine protease that is highly expressed on cancer-associated fibroblasts in the tumor microenvironment, making it an attractive target for both cancer therapy and diagnostics.[8] The scaffold allows for the design of molecules that fit precisely into the FAP active site.



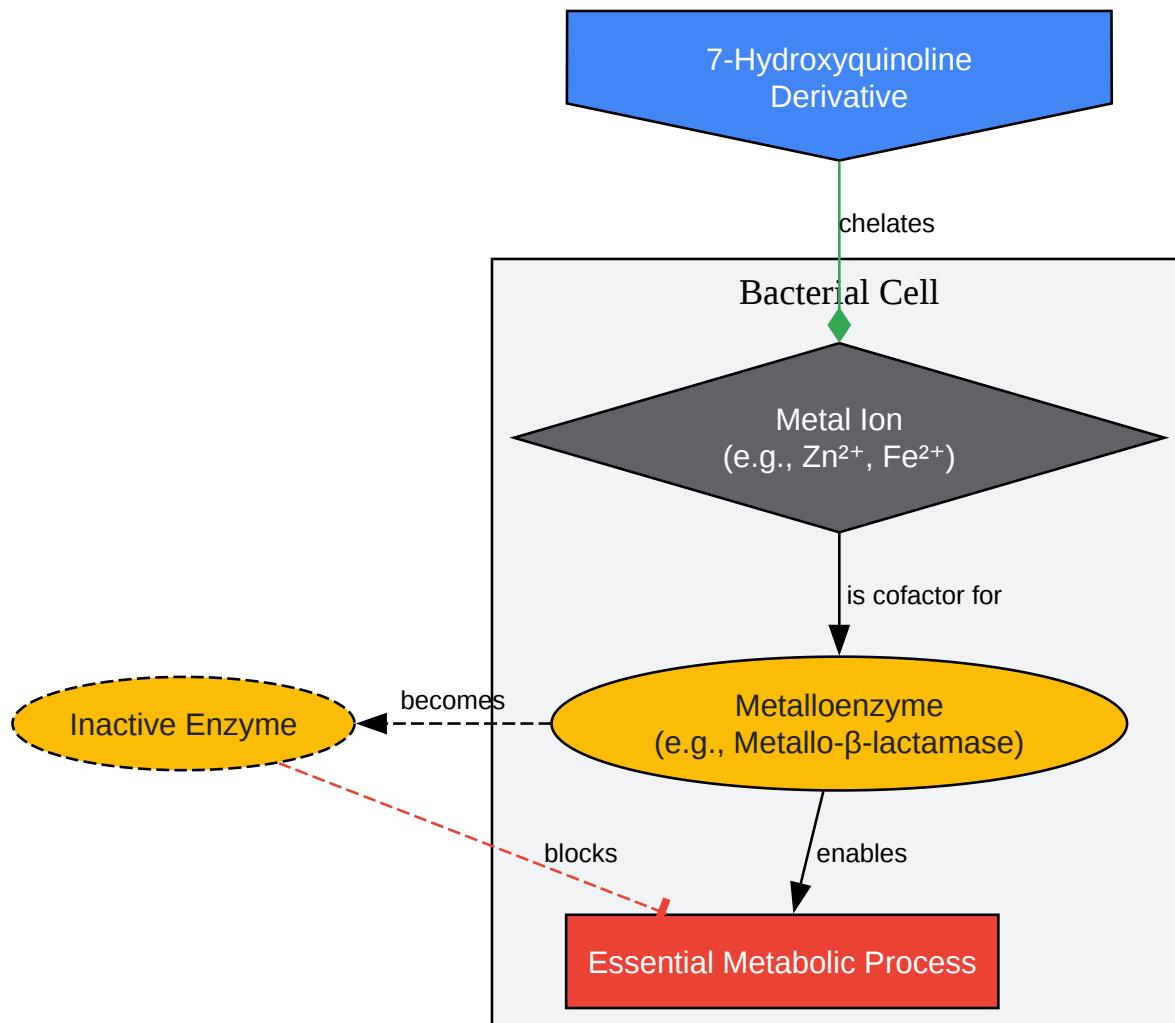
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Caption: FAP inhibition by a 7-HQ-3-CA derivative.

Antimicrobial Applications

The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] However, the hydroxyquinoline subclass possesses an additional, powerful mechanism: metal

chelation. By sequestering essential divalent metal ions, these compounds inhibit the function of numerous metalloenzymes crucial for bacterial survival and biofilm formation.[2]



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Caption: Antimicrobial action via metal chelation.

Section 3: Protocols for Synthesis and Derivatization

A primary advantage of the **7-hydroxyquinoline-3-carboxylic acid** scaffold is its synthetic tractability. The following protocols provide a framework for its synthesis and subsequent modification to build a chemical library for screening.

Protocol 3.1: General Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline core, which can be adapted for different isomers.[\[5\]](#)[\[9\]](#) This protocol outlines the general steps.

Objective: To synthesize the core 4-hydroxyquinoline-3-carboxylic acid ethyl ester from an appropriately substituted aniline.

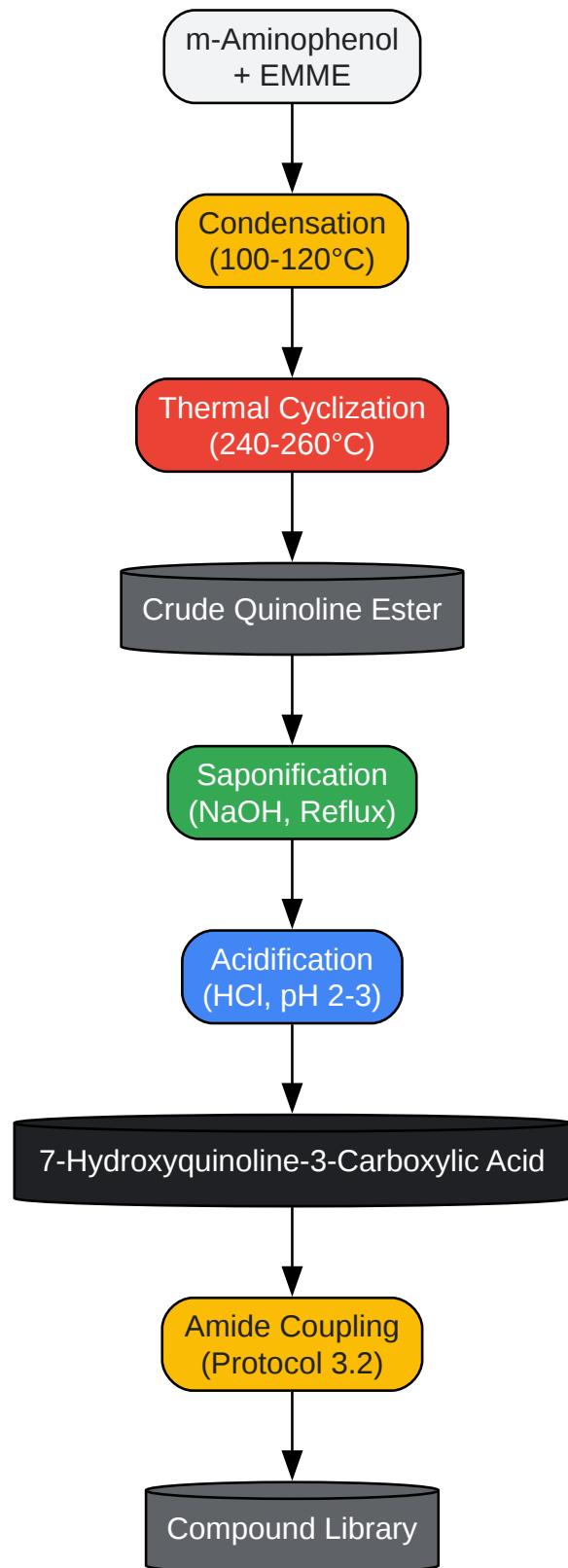
Materials:

- Substituted m-aminophenol
- Diethyl ethoxymethylenemalonate (EMME)
- High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

Procedure:

- **Condensation:** In a round-bottom flask, combine the substituted m-aminophenol (1.0 eq) and EMME (1.1 eq). Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. This step forms the enamine intermediate. The reaction can be monitored by TLC. **Causality:** This initial condensation is a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of EMME.
- **Cyclization:** Add a high-boiling point solvent to the reaction mixture. Heat to a high temperature (typically 240-260 °C) for 30-60 minutes. This promotes the thermal cyclization to form the quinoline ring system. **Causality:** The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution that closes the ring.

- Work-up: Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the crude product. Filter the solid and wash thoroughly to remove the high-boiling solvent.
- Hydrolysis (Saponification): Suspend the crude ester in ethanol and add an aqueous solution of NaOH (e.g., 2M, 2-3 eq). Reflux the mixture until the reaction is complete (monitored by TLC). Causality: The basic conditions hydrolyze the ethyl ester to the corresponding carboxylate salt, which is typically more soluble in the aqueous-alcoholic mixture.
- Acidification: Cool the reaction mixture to room temperature or below (ice bath). Slowly add concentrated HCl to acidify the solution to pH 2-3. The desired carboxylic acid product will precipitate.
- Purification: Filter the solid product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.



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Caption: General workflow for synthesis and library generation.

Protocol 3.2: Derivatization via Amide Coupling

Objective: To create a library of amide derivatives from the **7-hydroxyquinoline-3-carboxylic acid** core.

Materials:

- **7-hydroxyquinoline-3-carboxylic acid**
- A diverse set of primary and secondary amines
- Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
- Organic base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)

Procedure:

- Activation: In an oven-dried flask under an inert atmosphere (N_2 or Ar), dissolve the carboxylic acid (1.0 eq), the coupling agent (1.1 eq), and, if using EDC, HOBt (1.1 eq) in the anhydrous solvent. Stir at room temperature for 15-30 minutes. Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack.
- Coupling: Add the desired amine (1.2 eq) and the organic base (2.0-3.0 eq) to the flask. Stir the reaction at room temperature until completion (typically 2-24 hours, monitored by LC-MS or TLC). Causality: The amine acts as a nucleophile, attacking the activated carbonyl carbon. The base neutralizes the acid formed during the reaction, driving the equilibrium towards the product.
- Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl or 5% citric acid), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can then be purified using flash column chromatography or preparative HPLC.

Section 4: Protocols for Biological Evaluation

Once a library of compounds is synthesized, a cascade of biological assays is required to identify promising lead candidates.

Protocol 4.1: In Vitro Anticancer Activity - SRB Assay

Objective: To determine the cytotoxic effect of synthesized compounds on a panel of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, HCT116, A549)[\[6\]](#)
- Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
- 96-well plates
- Trichloroacetic acid (TCA) solution
- Sulforhodamine B (SRB) solution
- Tris base solution

Procedure:

- Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37 °C, 5% CO₂).
- Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.
- Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4 °C for 1 hour. Causality: TCA precipitates proteins, fixing the cells to the plate and preserving the total cellular biomass.

- Staining: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely. Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. Causality: SRB is an aminoxanthene dye that stoichiometrically binds to basic amino acid residues of proteins under mildly acidic conditions, providing a measure of total cellular protein.
- Destaining and Measurement: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the bound dye.
- Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader. Calculate the percentage growth inhibition and determine the GI_{50} (concentration causing 50% growth inhibition) for each compound.

Protocol 4.2: In Vitro Antibacterial Activity - MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

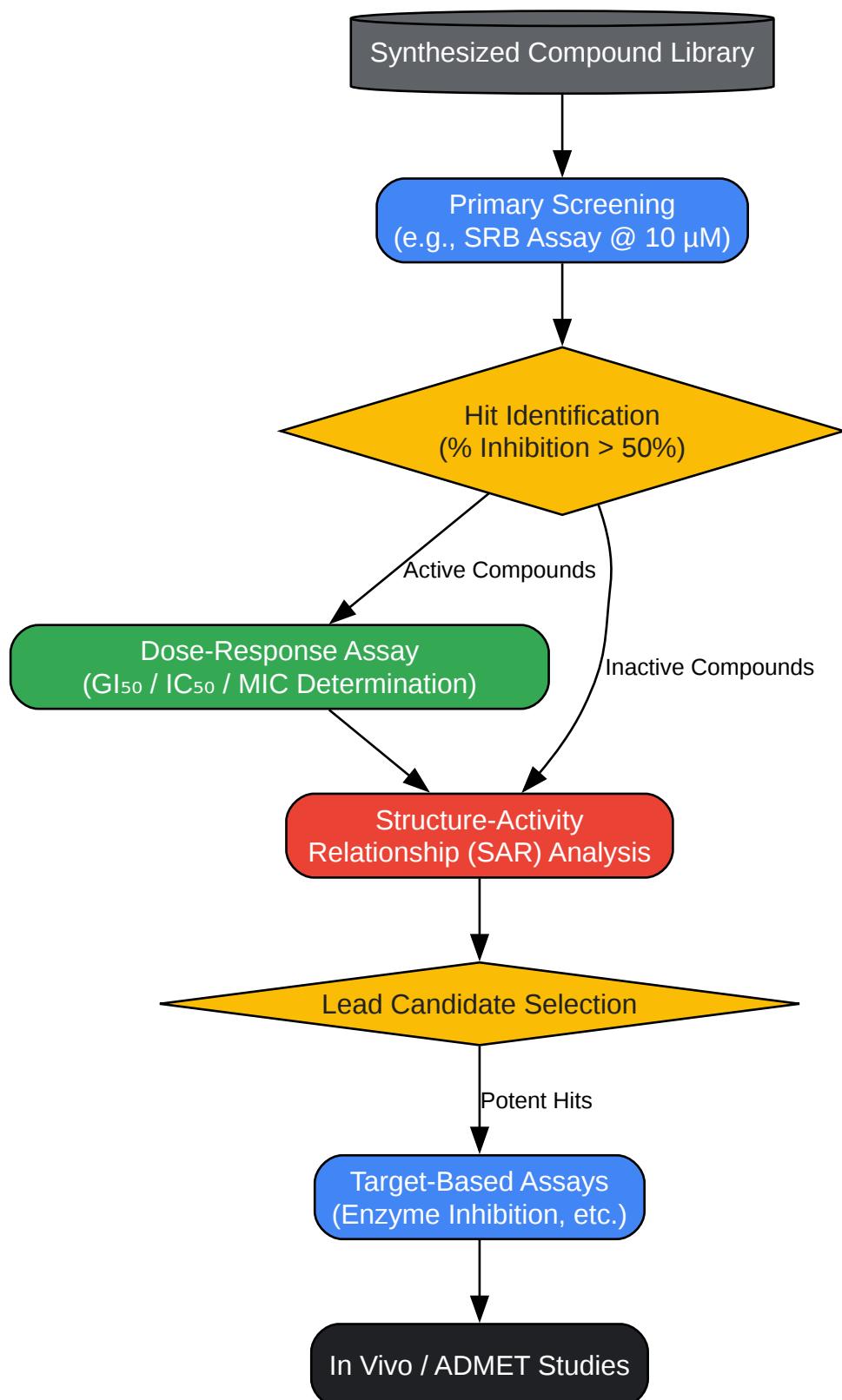
Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Bacterial growth medium (e.g., Mueller-Hinton Broth)
- 96-well plates
- Resazurin solution (optional, for viability indication)

Procedure:

- Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the 96-well plate using the bacterial growth medium.
- Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.

- Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria + medium), negative control (medium only), and a drug control (e.g., ciprofloxacin).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD at 600 nm. A viability indicator like resazurin can also be added; a color change from blue to pink indicates metabolic activity (growth).

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Caption: A typical workflow for biological evaluation.

Section 5: Data Interpretation and SAR Insights

Systematic analysis of the biological data is crucial for guiding the next round of synthesis. By comparing the activity of derivatives with different substituents, key structure-activity relationships can be established.

Table 2: Hypothetical SAR Data for Anticancer Activity

Compound ID	R Group (at C3-amide)	GI ₅₀ (μM) vs. MCF-7	Lipophilicity (cLogP)	Interpretation
HQ-01	-NH-CH ₃	15.2	1.8	Baseline activity.
HQ-02	-NH-Phenyl	5.8	2.9	Increased potency with aromatic ring, likely due to π-stacking.
HQ-03	-NH-(4-Fluorophenyl)	1.2	3.1	Electron-withdrawing group enhances potency significantly.
HQ-04	-NH-(4-Methoxyphenyl)	8.9	2.8	Electron-donating group reduces potency compared to fluoro.
HQ-05	-NH-Cyclohexyl	> 50	3.5	Loss of aromaticity abolishes activity, despite similar lipophilicity.

Key Insights:

- **Electronic Effects:** The data suggest that an electron-withdrawing substituent on the terminal phenyl ring is beneficial for activity (HQ-03 vs. HQ-04).
- **Steric and Conformational Effects:** The flat, aromatic nature of the R group appears critical, as replacing the phenyl ring with a bulky, non-planar cyclohexyl group (HQ-05) eliminates activity.
- **Lipophilicity:** While important, lipophilicity alone does not dictate activity. A balance is required, as demonstrated by the difference between HQ-03 and HQ-05. Studies have shown that physicochemical parameters like the partition coefficient (π) are critical for cell inhibition.[\[7\]](#)

Conclusion

7-Hydroxyquinoline-3-carboxylic acid represents a highly valuable and synthetically accessible scaffold for modern drug discovery. Its inherent chemical functionalities provide a platform for generating diverse chemical libraries targeting a range of diseases, from cancer to bacterial infections. By employing the systematic synthesis and evaluation protocols outlined in this guide, researchers can effectively harness the potential of this privileged structure to develop novel therapeutic agents with improved potency and selectivity.

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